1-(2-hydroxyethyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
1-(2-hydroxyethyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c26-11-10-25-17-15(12-20-25)18(28)22-19(21-17)29-13-16(27)24-8-6-23(7-9-24)14-4-2-1-3-5-14/h1-5,12,26H,6-11,13H2,(H,21,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBWJFMCIPUSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=C(C=NN4CCO)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-hydroxyethyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolopyrimidinone core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the core structure, which can be done using reagents such as ethylene oxide or ethylene glycol.
Attachment of the phenylpiperazine moiety: This step involves the reaction of the intermediate compound with 4-phenylpiperazine, typically under basic conditions.
Thioether formation:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(2-hydroxyethyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylpiperazine moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioether linkage and the formation of corresponding thiol and alcohol derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as ethanol, methanol, or dichloromethane.
Scientific Research Applications
1-(2-hydroxyethyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is of interest in the development of new pharmaceuticals due to its potential biological activities, such as anti-inflammatory, anti-cancer, or anti-microbial properties.
Biological Studies: It can be used as a tool compound in biological studies to investigate the mechanisms of action of various biological pathways and targets.
Chemical Biology: The compound can be used in chemical biology to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of certain enzymes, receptors, or other proteins involved in key biological processes. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural variations, synthesis routes, and observed activities of related pyrazolo[3,4-d]pyrimidinones:
Key Observations
Position 1 Modifications :
- The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to hydrophobic groups like phenyl () or chloroethyl (). This could enhance bioavailability for systemic applications .
- Methyl or oxetane substituents () may balance lipophilicity and metabolic stability, critical for enzyme inhibitors like ALDH1A.
Position 6 Substituent Diversity: The 4-phenylpiperazine-thioether in the target compound contrasts with fluorobenzyl thio () or phenoxypropionate ester () groups. Phenylpiperazine is associated with CNS receptor binding, while fluorobenzyl thio groups correlate with enzyme inhibition . Bulky substituents (e.g., tert-butyl in ) may hinder molecular interactions, whereas smaller groups (e.g., oxetane in 13g) optimize steric fit for enzyme active sites .
Biological Activity Trends :
- Antitumor activity is linked to chloroethyl () and fluorobenzyl thio derivatives (), suggesting that the target compound’s thioether and phenylpiperazine groups may synergize for similar effects.
- Herbicidal activity () highlights the impact of ester substituents, underscoring the importance of substituent polarity and chain length in determining application scope.
Biological Activity
The compound 1-(2-hydroxyethyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, with CAS number 941979-18-6, belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in anticancer and anticonvulsant applications. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different models, and potential therapeutic applications.
- Molecular Formula : C22H28N4O3S
- Molecular Weight : 428.5 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a hydroxyethyl group and a phenylpiperazine moiety linked via a thioether bond.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation and survival. Studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine effectively target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in tumor growth and angiogenesis.
Inhibition Studies
Research has shown that similar compounds exhibit IC50 values ranging from 0.3 to 24 µM against these targets. For instance, a related compound demonstrated significant inhibition of tumor growth in MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration and cycle progression .
Anticancer Activity
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated the compound's potency in inducing apoptosis. For example:
- Animal Models : In vivo studies are necessary to validate these findings further. Preliminary results indicate that compounds within this class may reduce tumor size in xenograft models.
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been explored through various seizure models:
- Screening Models : Compounds were tested using maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice.
- Results : Many derivatives exhibited significant activity against seizures, with some showing high efficacy in the 6-Hz psychomotor seizure model .
Case Studies
Several case studies highlight the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Efficacy in Cancer Treatment : A study reported that a derivative showed an IC50 of 0.3 µM against EGFR and 7.60 µM against VEGFR2, indicating its potential as a dual inhibitor .
- Anticonvulsant Screening : In another study, multiple derivatives were synthesized and evaluated for their anticonvulsant effects, with several compounds demonstrating significant activity across different seizure models .
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Step 1 : Condensation of pyrazolo[3,4-d]pyrimidinone derivatives with thio-containing intermediates under reflux conditions (e.g., using DMF as solvent, 80–100°C) .
- Step 2 : Functionalization of the piperazine moiety via nucleophilic substitution, monitored by TLC/HPLC for purity .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of thioethylating agent) and employ microwave-assisted synthesis to reduce reaction time and improve yields (up to 20% increase) .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm substituent positions (e.g., hydroxyethyl and phenylpiperazine groups) via chemical shifts (e.g., δ 3.6–4.2 ppm for hydroxyethyl protons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₅N₇O₃S: 480.17) .
- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry, as demonstrated for analogous pyrazolo[3,4-d]pyrimidines .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., antitumor or kinase inhibition):
- Cell Viability Assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Kinase Inhibition Profiling : Screen against kinases (e.g., EGFR, CDK2) via fluorescence polarization assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines?
- Methodological Answer :
- Standardize Assay Conditions : Control for variables like serum concentration, passage number, and incubation time .
- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways (e.g., apoptosis vs. cell cycle arrest) .
- Orthogonal Assays : Validate results with alternative methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .
Q. What experimental designs are suitable for in vivo pharmacokinetic (PK) studies?
- Methodological Answer :
- Dose Escalation : Administer compound via IV/oral routes in rodent models (e.g., Sprague-Dawley rats) with blood sampling at 0, 1, 2, 4, 8, 24 hours .
- Analytical Methods : Quantify plasma concentrations using LC-MS/MS (LOQ: 1 ng/mL) .
- Tissue Distribution : Sacrifice animals at intervals, homogenize tissues (liver, kidney), and extract compound for mass spectrometry .
Q. How can computational modeling guide the optimization of this compound’s selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in target vs. off-target proteins (e.g., EGFR vs. HER2) .
- QSAR Analysis : Corstruct models using descriptors like logP, polar surface area, and H-bond donors to refine substituent groups (e.g., modifying the phenylpiperazine moiety) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding .
- Pharmacodynamic Markers : Measure target engagement in vivo (e.g., phosphorylated kinase levels via ELISA) .
- Formulation Adjustments : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to improve bioavailability .
Theoretical Framework Integration
Q. How can this compound’s mechanism of action be linked to existing pharmacological theories?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
